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Compound of Interest

Compound Name: 3-(2-Methylphenyl)propionic acid

Cat. No.: B181665 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of 3-(2-
Methylphenyl)propionic acid, also known as 3-(o-tolyl)propanoic acid. The document details

the crystallographic data, experimental protocols for structure determination, and a workflow for

the analytical process. This information is crucial for understanding the three-dimensional

arrangement of the molecule, which is fundamental for applications in materials science and

drug design.

Crystallographic Data
The crystal structure of 3-(2-Methylphenyl)propionic acid has been determined by single-

crystal X-ray diffraction. The crystallographic data is archived in the Cambridge

Crystallographic Data Centre (CCDC) under the deposition number 138001. The key

parameters of the crystal and the structure refinement are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical Formula C₁₀H₁₂O₂

Formula Weight 164.20

Temperature 293(2) K

Wavelength 0.71073 Å

Crystal System Monoclinic

Space Group P2₁/c

Unit Cell Dimensions

a 10.328(2) Å

b 5.163(1) Å

c 17.159(3) Å

α 90°

β 106.18(3)°

γ 90°

Volume 878.0(3) Å³

Z 4

Calculated Density 1.242 Mg/m³

Absorption Coefficient 0.086 mm⁻¹

F(000) 352

Data Collection & Refinement

Crystal Size 0.40 x 0.30 x 0.20 mm

Theta range for data collection 2.38 to 24.98°

Index ranges -12 ≤ h ≤ 12, 0 ≤ k ≤ 6, 0 ≤ l ≤ 20

Reflections collected 1625
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Independent reflections 1542 [R(int) = 0.0196]

Completeness to theta = 24.98° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 1542 / 0 / 110

Goodness-of-fit on F² 1.050

Final R indices [I>2sigma(I)] R1 = 0.0415, wR2 = 0.1158

R indices (all data) R1 = 0.0526, wR2 = 0.1259

Largest diff. peak and hole 0.165 and -0.163 e.Å⁻³

Table 2: Selected Bond Lengths (Å)
Atom 1 Atom 2 Length (Å)

O(1) C(10) 1.312(2)

O(2) C(10) 1.216(2)

C(1) C(6) 1.385(2)

C(1) C(2) 1.389(2)

C(2) C(3) 1.382(3)

C(2) C(7) 1.506(2)

C(3) C(4) 1.371(3)

C(4) C(5) 1.381(3)

C(5) C(6) 1.381(3)

C(6) C(8) 1.511(2)

C(8) C(9) 1.520(2)

C(9) C(10) 1.503(2)

Table 3: Selected Bond Angles (°)
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Atom 1 Atom 2 Atom 3 Angle (°)

C(6) C(1) C(2) 120.9(2)

C(3) C(2) C(1) 119.5(2)

C(3) C(2) C(7) 119.5(2)

C(1) C(2) C(7) 121.0(2)

C(4) C(3) C(2) 120.3(2)

C(3) C(4) C(5) 120.0(2)

C(6) C(5) C(4) 119.8(2)

C(5) C(6) C(1) 119.5(2)

C(5) C(6) C(8) 120.1(2)

C(1) C(6) C(8) 120.4(2)

C(9) C(8) C(6) 112.9(1)

C(10) C(9) C(8) 113.1(1)

O(2) C(10) O(1) 122.5(2)

O(2) C(10) C(9) 124.0(2)

O(1) C(10) C(9) 113.5(1)

Experimental Protocols
The determination of the crystal structure of 3-(2-Methylphenyl)propionic acid involves

several key stages, from the synthesis of the compound to the final refinement of the crystal

structure.

Synthesis of 3-(2-Methylphenyl)propionic Acid
A common synthetic route to 3-(aryl)propionic acids is through the hydrolysis of the

corresponding nitrile. For 3-(2-Methylphenyl)propionic acid, this would typically involve:
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Synthesis of 3-(2-Methylphenyl)propionitrile: This intermediate can be prepared via various

organic synthesis methods, such as the reaction of 2-methylbenzyl chloride with sodium

cyanide.

Hydrolysis: The propionitrile is then subjected to acidic or basic hydrolysis. For example,

refluxing the nitrile with a strong acid like hydrochloric acid or a strong base like sodium

hydroxide, followed by acidification, will yield the carboxylic acid.

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., a

mixture of water and ethanol) to obtain a solid suitable for crystallization.

Crystallization
Single crystals of sufficient quality for X-ray diffraction are essential. A common method for

growing crystals of small organic molecules is slow evaporation:

Solvent Selection: A suitable solvent is one in which the compound is moderately soluble.

Solution Preparation: A saturated or near-saturated solution of the purified 3-(2-
Methylphenyl)propionic acid is prepared at room temperature or slightly elevated

temperature.

Slow Evaporation: The solution is filtered to remove any particulate matter and left in a

loosely covered container in a vibration-free environment. The slow evaporation of the

solvent over several days to weeks allows for the formation of well-ordered single crystals.

Single-Crystal X-ray Diffraction Analysis
The following protocol outlines the standard procedure for data collection and structure

solution:

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a

goniometer head.

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable

X-ray source (e.g., Mo Kα radiation) and a detector. The crystal is cooled to a specific

temperature (in this case, 293 K) to reduce thermal vibrations. A series of diffraction images

are collected as the crystal is rotated.
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Data Reduction: The collected diffraction intensities are processed to correct for various

factors (e.g., Lorentz and polarization effects) and to obtain a set of structure factors.

Structure Solution: The crystal structure is solved using direct methods or Patterson methods

to determine the initial positions of the atoms.

Structure Refinement: The atomic positions and their displacement parameters are refined

using a full-matrix least-squares method against the experimental diffraction data. Hydrogen

atoms are typically located from the difference Fourier map and refined isotropically.

Experimental Workflow
The overall process for the crystal structure analysis of 3-(2-Methylphenyl)propionic acid is

depicted in the following workflow diagram.
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Experimental Workflow for Crystal Structure Analysis

Synthesis & Purification

Crystal Growth

X-ray Diffraction Analysis

Data Analysis & Validation

Synthesis of 3-(2-Methylphenyl)propionic acid

Purification by Recrystallization

Dissolution in a Suitable Solvent

Slow Evaporation

Selection of a Single Crystal

Data Collection (Diffractometer)

Data Reduction & Correction

Structure Solution (Direct Methods)

Structure Refinement

Generation of CIF File

Structure Validation (e.g., CheckCIF)

Final Crystal Structure

Click to download full resolution via product page
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Caption: Workflow diagram illustrating the key stages in the crystal structure analysis of 3-(2-
Methylphenyl)propionic acid.

Signaling Pathways
Currently, there is no widely reported and specific signaling pathway directly associated with 3-
(2-Methylphenyl)propionic acid in publicly available scientific literature. As a carboxylic acid

derivative, its biological activities, if any, would need to be determined through further

pharmacological and biochemical studies.

Disclaimer: The provided experimental protocols are generalized and may require optimization

for specific laboratory conditions and equipment. The crystallographic data presented is based

on the publicly available information from the Cambridge Crystallographic Data Centre.

To cite this document: BenchChem. [In-Depth Technical Guide: Crystal Structure Analysis of
3-(2-Methylphenyl)propionic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181665#3-2-methylphenyl-propionic-acid-crystal-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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